molecular formula C10H10N2O4 B1471870 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid CAS No. 1503315-77-2

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B1471870
CAS No.: 1503315-77-2
M. Wt: 222.2 g/mol
InChI Key: GGXHGSZGPMZXKG-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid is a synthetic amino acid derivative that has gained attention due to its promising biological properties. This compound features a unique structure combining an amino acid moiety with a methoxybenzo[d]isoxazole ring, which contributes to its diverse chemical and biological activities.

Preparation Methods

The synthesis of 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methoxylation of the benzene ring, often using methanol and a catalyst.

    Amino acid formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzo[d]isoxazole ring is known to bind to active sites of enzymes, inhibiting their activity. This compound can also modulate signaling pathways by interacting with receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-Amino-5-methoxybenzoic acid: This compound shares the methoxybenzo structure but lacks the isoxazole ring, resulting in different chemical and biological properties.

    Indole derivatives: These compounds also feature a heterocyclic ring system and exhibit diverse biological activities, but their structure and reactivity differ significantly from this compound

The uniqueness of this compound lies in its combined amino acid and methoxybenzo[d]isoxazole structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-5-2-3-7-6(4-5)9(12-16-7)8(11)10(13)14/h2-4,8H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXHGSZGPMZXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 3
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 5
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 6
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid

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